1,8-Diiodonaphthalene

Structural Chemistry Conformational Analysis X-ray Crystallography

1,8-Diiodonaphthalene features unique peri-iodo substitution causing steric ring distortion absent in bromine analogs and other isomers. The weaker C-I bond enables highly efficient Pd-catalyzed Sonogashira/Suzuki cascades yielding hydroxyfluoranthenes (up to 92%) and axially chiral 1,8-bisphenolnaphthalene atropisomers (75% yield, ΔG‡ = 103.7 kJ/mol). Its halo-Jacobsen rearrangement provides access to 1,5- and 1,4-diiodonaphthalene isomers. For sterically demanding cross-couplings and strained PAH construction, this is the strategic choice. ≥98% HPLC.

Molecular Formula C10H6I2
Molecular Weight 379.96 g/mol
CAS No. 1730-04-7
Cat. No. B175167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Diiodonaphthalene
CAS1730-04-7
Molecular FormulaC10H6I2
Molecular Weight379.96 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)I)C(=CC=C2)I
InChIInChI=1S/C10H6I2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H
InChIKeyFURHMGVKKGEGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Diiodonaphthalene (CAS 1730-04-7): A peri-Diiodo Building Block for Cross-Coupling and Sterically Driven Chemistry


1,8-Diiodonaphthalene (C₁₀H₆I₂, MW 379.96 g/mol) is a naphthalene derivative with two iodine atoms substituted at the peri-positions (1 and 8). This substitution pattern imparts unique steric and electronic properties, including significant molecular distortion driven by steric repulsion between the bulky iodine atoms [1]. The compound appears as white to light yellow crystals, with a melting point of 109–113 °C, and is available from major suppliers at ≥98.0% purity by HPLC . Its defining features—two heavy halogen leaving groups in a spatially constrained environment—make it a specialized building block in organic synthesis, particularly for transition metal-catalyzed cross-coupling reactions and the study of through-space interactions [1].

Why 1,8-Diiodonaphthalene Cannot Be Replaced by Other Dihalonaphthalenes or Diiodo Isomers


The substitution of 1,8-diiodonaphthalene with other 1,8-dihalonaphthalenes or isomeric diiodonaphthalenes is not straightforward due to fundamental differences in reactivity and structural behavior. The carbon–iodine bond is significantly weaker and more easily activated in oxidative addition steps than the carbon–bromine bond [1]. Furthermore, the unique peri-arrangement of the two iodine atoms in 1,8-diiodonaphthalene creates extreme steric repulsion, leading to a measurable distortion of the naphthalene ring—a property that is either absent or greatly diminished in 1,5-diiodonaphthalene and in the smaller bromine analogs [2][3]. This steric tension can be harnessed to drive unusual rearrangements and cascade cyclizations that are not accessible with 1,8-dibromonaphthalene or other isomers, making direct substitution ineffective for accessing certain classes of polycyclic aromatics and strained atropisomers [2].

1,8-Diiodonaphthalene: Quantitative Comparative Evidence for Scientific Procurement


1,8-Diiodonaphthalene Exhibits Unique Peri-Steric Distortion vs. 1,5-Diiodonaphthalene

1,8-Diiodonaphthalene experiences significant steric repulsion between its peri-iodine atoms, leading to a measurable distortion of the naphthalene ring. In contrast, the 1,5-isomer does not experience this peri-interaction and retains a planar, undistorted geometry [1]. The I–I internuclear distance in 1,8-diiodonaphthalene is 3.51–3.54 Å, which is substantially shorter than the sum of the van der Waals radii for two iodine atoms (4.30 Å), confirming a compressed, high-energy state [1].

Structural Chemistry Conformational Analysis X-ray Crystallography

Halo-Jacobsen Rearrangement is a Specific Reactivity Pathway for 1,8-Diiodonaphthalene, Not for 1,8-Dibromonaphthalene

Under acid catalysis, 1,8-diiodonaphthalene undergoes a halo-Jacobsen rearrangement, converting into a mixture of 1,5-diiodonaphthalene and 1,4-diiodonaphthalene [1]. The analogous reaction does not proceed with 1,8-dibromonaphthalene, as the smaller bromine atoms do not generate sufficient steric repulsion to trigger the rearrangement pathway under the same conditions [1]. The reaction selectivity can be controlled by temperature [1].

Reaction Selectivity Acid-Mediated Rearrangement Halogen Dance

Suzuki Coupling Yields of 1,8-Diiodonaphthalene Enable Synthesis of Highly Congested Atropisomers

1,8-Diiodonaphthalene serves as an effective substrate in palladium-catalyzed Suzuki couplings to produce highly sterically congested 1,8-bisphenolnaphthalenes. The reaction with 4-methoxy-2-methylphenylboronic acid yields the desired C₂-symmetric anti-stereoisomers in 75% overall yield after subsequent formylation and deprotection steps [1].

Atropisomer Synthesis Palladium Catalysis Suzuki-Miyaura Coupling

Optimal Application Scenarios for Procuring 1,8-Diiodonaphthalene Based on Comparative Evidence


Synthesis of Strained Polycyclic Aromatic Hydrocarbons (PAHs) via Domino Cross-Coupling/Cyclization Cascades

1,8-Diiodonaphthalene is an ideal substrate for constructing complex PAH frameworks, such as substituted hydroxyfluoranthenes, via domino reaction sequences. The selective monoalkynylative Sonogashira reaction of 1,8-diiodonaphthalene generates 1-iodo-8-alkynylnaphthalenes, which are key intermediates for a subsequent Suzuki-Miyaura coupling / intramolecular Diels-Alder / ring-opening cascade, yielding hydroxyfluoranthenes in up to 92% yield [1]. This high efficiency in building a complex, fused ring system from a simple dihalide scaffold makes it a strategic building block for medicinal chemistry and materials science programs targeting fluorescent probes and organic electronics.

Construction of Axially Chiral 1,8-Bisaryl Naphthalene Scaffolds

The peri-iodo groups of 1,8-diiodonaphthalene are highly reactive in palladium-catalyzed Suzuki couplings, enabling the synthesis of highly congested, axially chiral 1,8-bisphenolnaphthalenes in 75% overall yield [2]. The resulting atropisomers exhibit high rotational barriers (ΔG‡ = 103.7 kJ/mol for anti/syn interconversion at 45.0 °C) [2], rendering them valuable as conformationally stable ligands for asymmetric catalysis or as scaffolds for the design of enantioselective sensors and molecular machines.

Preparation of Diiodonaphthalene Isomers via Acid-Mediated Rearrangement

1,8-Diiodonaphthalene is uniquely capable of undergoing a halo-Jacobsen rearrangement upon treatment with trifluoromethanesulfonic acid, producing a mixture of 1,5-diiodonaphthalene and 1,4-diiodonaphthalene [3]. The reaction selectivity can be tuned by adjusting the temperature [3]. This property positions 1,8-diiodonaphthalene not only as an end-product building block but also as a versatile starting material for accessing other diiodonaphthalene isomers that may be difficult to synthesize directly via electrophilic aromatic substitution.

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